![molecular formula C23H14ClN3O5S3 B2501722 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide CAS No. 477498-92-3](/img/structure/B2501722.png)

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

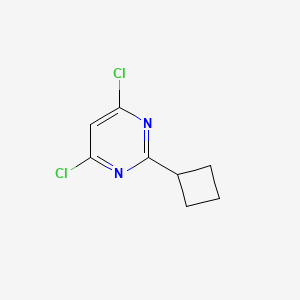

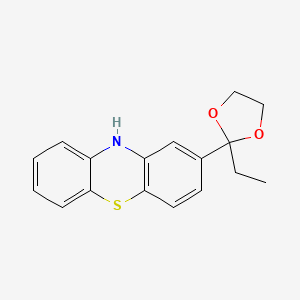

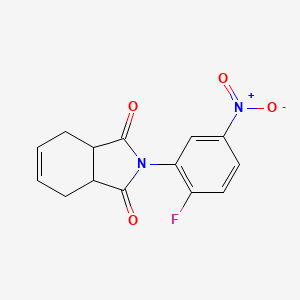

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a hydroxynaphthalene, and a chloronitrobenzenesulfonamide . These groups are common in many pharmaceuticals and dyes, suggesting potential applications in these areas.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several aromatic rings and functional groups . These groups could potentially engage in a variety of intermolecular interactions, affecting the compound’s physical and chemical properties.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often participate in electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of aromatic rings might increase its stability, while the various substituents could affect its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Structural Studies

The compound has been used in structural studies, particularly in the field of crystallography . These studies involve the use of X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . The compound’s unique structure and properties make it an interesting subject for such studies .

Optical Materials

The compound and its iminotautomers have been studied as potential optical materials . This could have applications in various fields, including telecommunications, data storage, and display technologies .

Biological Potential

The compound has been studied for its biological potential . This could include a wide range of applications, from drug development to the design of new diagnostic tools .

Antibacterial Agents

The compound has been synthesized and studied as a potential antibacterial agent . It has been screened in vitro for its antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria .

Antitumor Activity

Quinazoline derivatives, which the compound is a part of, have been studied for their antitumor activity . They act as inhibitors of tyrosine kinase receptors (TKR), overexpression of which has been observed in a number of cancers .

Inhibitor of Adipogenesis

SETDB1, which the compound targets, is reported to inhibit adipogenesis . Its depletion induces preadipocyte differentiation and adipogenesis in mesenchymal stem cells and preadipocytes .

Chromatin Immunoprecipitation (ChIP)

The compound has been used in Chromatin Immunoprecipitation (ChIP) applications . This technique is used to investigate the interaction between proteins and DNA in the cell .

Immunoprecipitation and Western Blotting

The compound has been tested for use in immunoprecipitation and western blotting . These techniques are commonly used in the field of molecular biology to detect specific proteins in a sample .

Wirkmechanismus

Target of Action

The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the onset and propagation of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can lead to changes in the electrical activity of neurons, potentially reducing the likelihood of seizure onset.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, the modulation of GABA (A) receptors can enhance inhibitory neurotransmission, while the interaction with glutamate receptors can decrease excitatory neurotransmission . These changes can collectively contribute to a reduction in neuronal hyperexcitability, a common feature of epileptic seizures.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction in seizure susceptibility. In preclinical testing, the compound showed significant protection against seizures in the 6 Hz psychomotor seizure test . Notably, none of the compounds showed neurotoxicity at the highest administered dose .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClN3O5S3/c24-16-10-9-13(11-19(16)27(29)30)35(31,32)26-18-12-21(22(28)15-6-2-1-5-14(15)18)34-23-25-17-7-3-4-8-20(17)33-23/h1-12,26,28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABHJEJRIVODBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC4=CC=CC=C4S3)NS(=O)(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClN3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)

![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)

![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)